

Jobosic Acid: A Technical Guide to its Natural Source and Isolation

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Compound of Interest

Compound Name: *Jobosic acid*

Cat. No.: *B15580925*

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Abstract

Jobosic acid, chemically known as 2,5-dimethyltetradecanoic acid, is a recently identified saturated fatty acid with demonstrated selective inhibitory activity against key targets of the SARS-CoV-2 virus. This technical guide provides a comprehensive overview of its natural source, detailed isolation and purification protocols, and key analytical data. The methodologies outlined herein are based on the initial discovery and characterization of **Jobosic acid**, offering a foundational resource for researchers interested in the further study and development of this promising natural product.

Natural Source

Jobosic acid was first isolated from a marine cyanobacterium, strain SAJ44, which was collected as part of a marine algae and cyanobacteria extract library. The producing organism was identified through metabolomic analysis of various cyanobacterial extracts that showed inhibitory activity against SARS-CoV-2 targets.

Isolation and Purification

The isolation of **Jobosic acid** from the cyanobacterial biomass involves a multi-step process encompassing extraction, desalting, and chromatographic separation.

Experimental Protocols

2.1.1. Extraction of Cyanobacterial Biomass

- The cyanobacterial biomass (strain SAJ44) is macerated into a homogeneous slurry.
- A sufficient volume of a 2:1 mixture of dichloromethane (DCM) and methanol (MeOH) is added to the slurry.
- The mixture undergoes sonication in a heated ultrasonic bath (approximately 30°C) for 15 minutes, a process repeated five times to ensure thorough extraction.
- The extract is then separated from the solid biomass via vacuum filtration using a Büchner funnel and Whatman #1 filter paper.

2.1.2. Desalting of the Crude Extract

To remove salts that could interfere with subsequent biological assays and chromatographic separation, the crude extract is subjected to solid-phase extraction (SPE).

- A C18 SPE cartridge is conditioned according to the manufacturer's instructions.
- The crude extract is loaded onto the C18 cartridge.
- The cartridge is washed with a polar solvent (e.g., water) to elute the salts.
- The desalted organic fraction containing **Jobosic acid** is then eluted with a nonpolar solvent (e.g., methanol or acetonitrile).

2.1.3. Chromatographic Fractionation and Purification

A combination of normal-phase and reversed-phase chromatography is employed for the fractionation and final purification of **Jobosic acid**.

- Normal-Phase Chromatography: The desalted extract is first fractionated using normal-phase chromatography to separate compounds based on polarity.

- Reversed-Phase Solid-Phase Extraction (SPE): Sub-fractions of interest from the normal-phase chromatography are further purified using reversed-phase SPE.
- Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC): The final isolation of **Jobosic acid** is achieved using preparative reversed-phase HPLC, yielding the pure compound. The purity of the final compound is confirmed by ^1H -NMR.

Quantitative and Spectroscopic Data

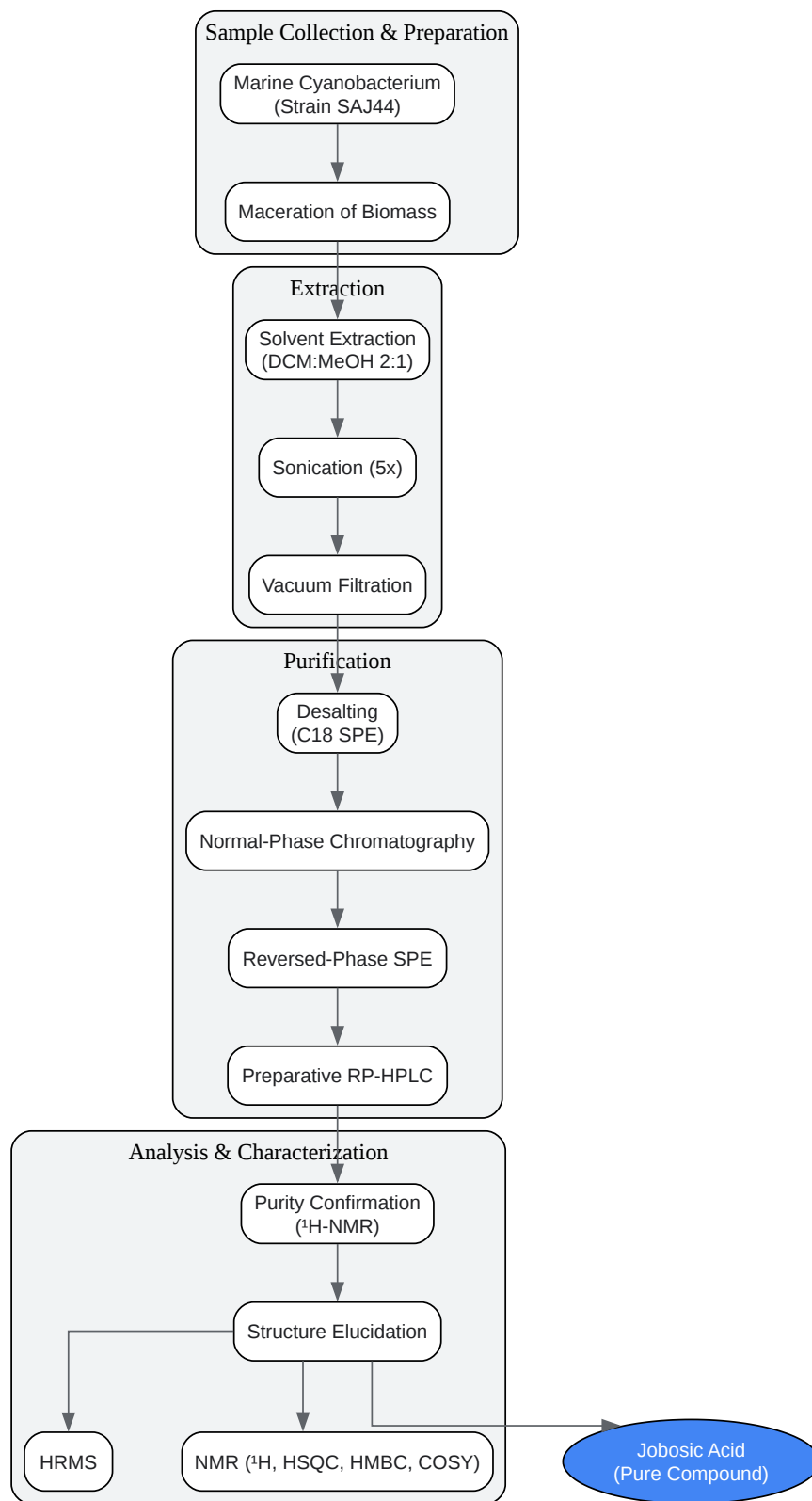
The structural elucidation of **Jobosic acid** was accomplished through a combination of high-resolution mass spectrometry and various nuclear magnetic resonance techniques.

Table 1: Physicochemical and Spectroscopic Data for **Jobosic Acid**

Parameter	Value
Molecular Formula	$\text{C}_{16}\text{H}_{32}\text{O}_2$
Molecular Weight	256.42 g/mol
High-Resolution Mass Spectrometry (HRMS)	m/z 255.2326 $[\text{M}-\text{H}]^-$ (Calculated for $\text{C}_{16}\text{H}_{31}\text{O}_2^-$: 255.2330)[1]
^1H NMR (500 MHz, CDCl_3)	Chemical shifts (δ) and multiplicities available in the source publication.
HSQC NMR (500 MHz, CDCl_3)	Correlation data available in the source publication.
HMBC NMR (500 MHz, CDCl_3)	Correlation data available in the source publication.
COSY NMR (500 MHz, CDCl_3)	Correlation data available in the source publication.
Yield and Purity	Specific quantitative data on yield and purity were not provided in the primary literature.

Mandatory Visualizations

As there are no described signaling pathways for **Jobosic acid**, the following diagram illustrates the experimental workflow for its isolation and characterization.



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Caption: Experimental workflow for the isolation and characterization of **Jobosic acid**.

Biological Activity

Jobosic acid has demonstrated selective inhibitory activity against two key targets of the SARS-CoV-2 virus: the interaction between the spike protein's receptor-binding domain (RBD) and the angiotensin-converting enzyme 2 (ACE2), and the main protease (Mpro).[1] This dual-inhibitory action makes it a compound of interest for further investigation in the development of antiviral therapeutics.

Conclusion

This technical guide consolidates the currently available information on the natural source and isolation of **Jobosic acid**. The detailed protocols and analytical data provide a valuable resource for the scientific community to build upon this initial discovery. Further research is warranted to explore the full therapeutic potential of this unique fatty acid, including the determination of its absolute configuration and a deeper understanding of its mechanism of action.

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References

- 1. pubs.acs.org [pubs.acs.org]
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